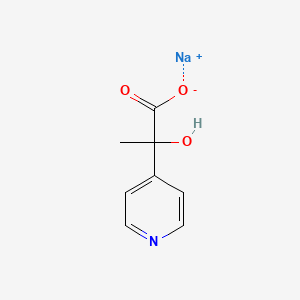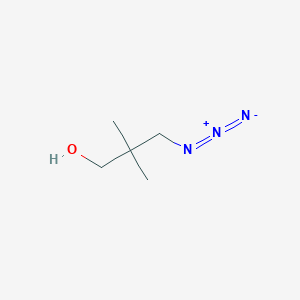![molecular formula C10H18O B13600521 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of norcamphor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure. The reaction is carried out in an appropriate solvent, such as ethanol, to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Norcamphor.
Reduction: this compound.
Substitution: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl chloride.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Norcamphor: The oxidized form of this compound, used in similar synthetic applications.
Norbornyl chloride: A derivative obtained through substitution reactions, used as an intermediate in organic synthesis.
Isobornyl acetate: A related compound with applications in the fragrance industry.
Uniqueness: The unique bicyclic structure of this compound imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h7-11H,2-6H2,1H3 |
Clave InChI |
KRKSORNFMAMUPV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






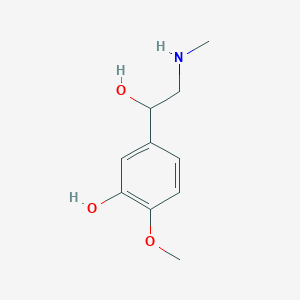
aminehydrochloride](/img/structure/B13600498.png)

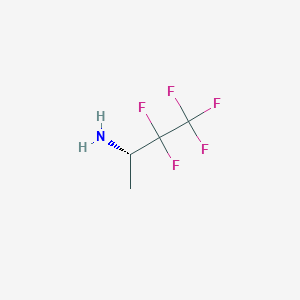

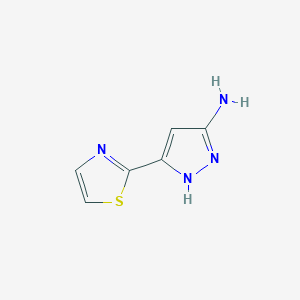

![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
